N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide
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Overview
Description
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Mechanism of Action
Target of Action
The primary targets of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide, also known as F2493-0003, are currently unknown. The compound belongs to the oxazole class of molecules, which have been found to exhibit a wide spectrum of biological activities . .
Mode of Action
Oxazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . .
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific structures and targets
Result of Action
Given the diverse biological activities of oxazole derivatives, it is likely that F2493-0003 has significant molecular and cellular effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide typically involves the formation of the oxazole ring followed by the introduction of the cyclohexanecarboxamide moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenyl ketones with carboxylic acids or their derivatives can yield oxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole oxides, while reduction can produce oxazoline derivatives .
Scientific Research Applications
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
The combination of the oxazole ring with the cyclohexanecarboxamide moiety imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(14-9-5-2-6-10-14)18-12-15-11-16(21-19-15)13-7-3-1-4-8-13/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSOHLYIDDUFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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